molecular formula C12H18O4S B2388573 2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol CAS No. 21651-04-7

2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol

Cat. No.: B2388573
CAS No.: 21651-04-7
M. Wt: 258.33
InChI Key: GLIAEEACYRUJKS-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activity

2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol, also known by its CAS number 21651-04-7, is a sulfonate ester with potential applications in medicinal chemistry. Its structure includes a sulfonyl group, which is often associated with biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

The chemical formula for this compound is C12H18O4SC_{12}H_{18}O_{4}S, with a molecular weight of 258.34 g/mol. The compound appears as an oil and is stable at room temperature. Its structure can be summarized as follows:

PropertyValue
Chemical FormulaC₁₂H₁₈O₄S
Molecular Weight258.34 g/mol
IUPAC Name(3-hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate
AppearanceOil

Biological Activity Overview

Research on the biological activity of this compound indicates its potential as an antimicrobial agent. The sulfonate group contributes to its interaction with biological targets, potentially affecting bacterial cell walls or metabolic pathways.

Case Studies

  • Antibacterial Efficacy : In vitro studies on related sulfonate compounds revealed that they effectively inhibit bacterial growth through mechanisms involving disruption of folate synthesis pathways. This suggests that this compound may exhibit similar activity.
  • Inflammatory Response : Research has indicated that compounds containing sulfonyl groups can modulate inflammatory responses. For example, studies have shown that certain sulfonamide derivatives can downregulate pro-inflammatory cytokines in cell cultures . This opens avenues for exploring the anti-inflammatory potential of this compound.

Research Findings

Recent literature reviews indicate that the development of novel antimicrobial agents is crucial due to rising antibiotic resistance . The structural characteristics of sulfonate esters like this compound could be pivotal in designing new antibiotics that evade existing resistance mechanisms.

Properties

IUPAC Name

(3-hydroxy-2,2-dimethylpropyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-7,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIAEEACYRUJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21651-04-7
Record name 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol
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